5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-9-7-10(2)14(8-11(9)15)20(18,19)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGPACIYXQBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetic acid), temperature (e.g., room temperature).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., reflux).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Sulfonamides
*Calculated based on molecular formula.
Key Observations:
In contrast, the 2-fluorophenyl group in the target compound may increase lipophilicity and metabolic stability. Dimethyl groups (2,4-position) introduce steric hindrance, which could limit interaction with flat binding pockets but improve selectivity .
Crystallographic and Conformational Insights: Crystal structures of analogues like N-(2-amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature critical for packing and stability . Similar conformational rigidity is expected in the target compound.
Biological Activity Trends :
- Sulfonamides with halogenated aryl groups (e.g., bromo, chloro) often exhibit enhanced antimicrobial and antitumor activities due to increased electrophilicity and membrane penetration .
- Compounds with heterocyclic amines (e.g., triazoles, morpholines) show improved pharmacokinetic profiles, as seen in 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide .
Challenges and Contradictions in Data
- Activity Discrepancies: While bromine generally enhances bioactivity, its position (e.g., 5-bromo vs. 2-bromo) significantly alters molecular interactions. For example, 5-bromo substitution in the target compound vs. 2-bromo in N-(2-amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide leads to distinct electronic environments .
- Limited Target-Specific Data: Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
Biological Activity
5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromine atom, a fluorophenyl group, and a sulfonamide moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity. Additionally, the bromine atom may enhance binding affinity due to its electronegative nature.
Biological Activities
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), which is critical for folate synthesis in bacteria. This mechanism suggests that this compound could be effective against certain bacterial strains.
2. Anticancer Potential
Studies have shown that compounds similar to this compound can inhibit tumor cell proliferation. For instance, sulfonamide derivatives have been tested in various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.5 | Apoptosis induction |
| HeLa | 0.8 | Cell cycle arrest |
Case Studies
Case Study 1: Anticancer Activity in A549 Cells
In a study investigating the anticancer properties of sulfonamide derivatives, this compound was tested on A549 lung carcinoma cells. The compound exhibited an IC50 value of approximately 0.5 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
